![molecular formula C10H16ClNO B6343984 3-[(Propylamino)methyl]phenol hydrochloride CAS No. 1240576-96-8](/img/structure/B6343984.png)

3-[(Propylamino)methyl]phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

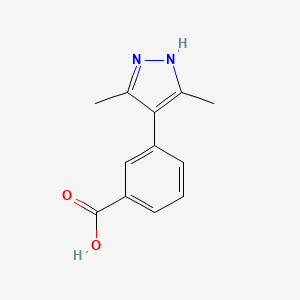

“3-[(Propylamino)methyl]phenol hydrochloride” likely contains a phenol group (an aromatic ring with a hydroxyl group), a propylamino group (a three-carbon chain with an amino group), and a methyl group attached to the phenol. The hydrochloride indicates it’s a salt formed with hydrochloric acid .

Molecular Structure Analysis

The molecular structure would have a phenol ring at the center, with a -CH2-NH-CH2-CH2-CH3 group attached to one carbon of the ring. The presence of the hydrochloride means there would be an ionic bond with the nitrogen of the amino group .Chemical Reactions Analysis

Phenols are known to undergo a variety of reactions, including electrophilic aromatic substitution and oxidation . The amino group could also participate in reactions, such as acid-base reactions.Physical And Chemical Properties Analysis

Again, without specific data, we can only make educated guesses. The compound is likely to be solid at room temperature, and due to the presence of polar groups (OH and NH), it’s likely to be somewhat soluble in water .Applications De Recherche Scientifique

Hepatic Morphologic Alterations

Research by Payne and Merrill (1974) explored a chemical similar to 3-[(Propylamino)methyl]phenol hydrochloride, focusing on its impact on plasma alkaline phosphatase (PAP) in dogs. They observed increased PAP without gross or microscopic lesions and only minimal reversible ultrastructural alterations in livers of treated dogs (Payne & Merrill, 1974).

Catalytic Alkylation in Organic Chemistry

A study by Qian, Dawe, and Kozak (2011) examined the catalytic properties of compounds related to 3-[(Propylamino)methyl]phenol hydrochloride in the alkylation of aryl Grignard reagents. They found that these compounds can act as catalysts for C-C cross-coupling reactions, offering potential utility in organic synthesis (Qian, Dawe, & Kozak, 2011).

Spectroscopic Analysis of Similar Compounds

George et al. (2020) conducted a comprehensive analysis of a structurally related compound, propafenone. They used various spectroscopic techniques to investigate its structural, electronic, and biological properties. This study highlights the importance of spectroscopic methods in understanding the properties of complex organic molecules (George et al., 2020).

Electrophysiologic Properties

Drici et al. (1989) studied the effects of propafenone, a structurally related compound, on β-adrenoceptors. This research contributes to understanding the multiple electrophysiologic properties of such compounds and their implications in treating arrhythmias (Drici et al., 1989).

Synthesis and Hepatoprotector Activity

Dyubchenko et al. (2006) synthesized water-soluble derivatives based on aminoalkylphenols, including compounds similar to 3-[(Propylamino)methyl]phenol hydrochloride. They found that these compounds exhibited pronounced hepatoprotector activity, suggesting potential therapeutic applications (Dyubchenko et al., 2006).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(propylaminomethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h3-5,7,11-12H,2,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMAQSWCBTUACI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Propylamino)methyl]phenol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343917.png)

![7-Bromo-4-oxo-1,4-dihydro-[1,5]naphthyridine-2-carboxylic acid ethyl ester](/img/structure/B6343924.png)

![2-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343930.png)

amine](/img/structure/B6343933.png)

amine hydrochloride](/img/structure/B6343943.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

amine hydrochloride](/img/structure/B6343968.png)

amine hydrochloride](/img/structure/B6343971.png)

amine hydrochloride](/img/structure/B6343990.png)